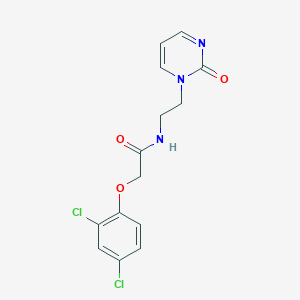

2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O3/c15-10-2-3-12(11(16)8-10)22-9-13(20)17-5-7-19-6-1-4-18-14(19)21/h1-4,6,8H,5,7,9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASZVZGESDRFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

Coupling with pyrimidinyl ethylamine: The dichlorophenoxy intermediate is then reacted with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can result in the formation of various substituted acetamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the pyrimidinyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Table 1. Key Properties of Arylthioureido Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) | Rf |

|---|---|---|---|---|

| 7d | 4-Acetamidophenyl | 58 | 171–173 | 0.28 |

| 7e | Ethyl 4-ester | 67 | 195–197 | 0.60 |

| 7g | 4-Bromophenyl | 72 | 186–188 | 0.75 |

| 7h | Naphthalen-1-yl | 64 | 205–207 | 0.69 |

Pyridyl- and Benzyl-Functionalized Acetamides

- Compound 533: A pyridyl-substituted analog (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) acts as a synthetic auxin agonist, mimicking plant hormone activity .

- N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a): Features a methylenedioxybenzyl group, yielding 53% with moderate polarity (Rf = 0.58). Its ¹H-NMR shows aromatic proton shifts (δ 6.76–7.39) distinct from pyrimidinone-containing analogs .

Pyrimidinone and Thienopyrimidine Derivatives

- 2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (5): Shares the pyrimidinone core but includes hydrophilic hydroxyethyl groups (Rf = 0.4).

- Thieno[3,2-d]pyrimidine-1,3(2H,4H)-diacetamide (): Incorporates a thienopyrimidine ring and dichlorophenylcarbamoyl group. With a molecular weight of 531.408, it is bulkier than the target compound, likely affecting membrane permeability .

Herbicidal and Anti-Inflammatory Analogs

- 2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA): A caspase inhibitor with a thiol group, showing divergent biological activity compared to COX-2-targeting derivatives .

- WH7 and Compound 602: Auxin-like herbicides with triazolyl or pyridyl substituents. Their herbicidal efficacy stems from phenoxyacetic acid mimicry, a feature shared with the target compound but lacking pyrimidinone interactions .

Structural and Functional Insights

- Bioactivity: The pyrimidinone-ethyl group in the target compound may enhance binding to enzyme active sites (e.g., COX-2 or caspases) compared to simpler analogs like 6a or 7a–h .

- Synthetic Feasibility : Derivatives with trichloroethyl groups (e.g., 7a–h) require multistep syntheses, whereas pyridyl analogs (533) are synthesized via straightforward amide couplings .

- Polarity and Solubility: Hydrophilic groups (e.g., hydroxyethyl in compound 5) improve aqueous solubility but may reduce cell membrane penetration compared to lipophilic dichlorophenoxy moieties .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme-inhibitory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and a pyrimidinyl moiety, which are believed to contribute to its biological effects. The molecular formula is , and its IUPAC name is 2-(2,4-dichlorophenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃Cl₂N₃O₃ |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichlorophenoxy group may engage with enzymes or receptors, while the pyrimidinyl group enhances binding affinity and specificity. This interaction can lead to the inhibition of enzyme activity or modulation of cellular signaling pathways, particularly in inflammatory responses.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. Molecular docking studies performed using AutoDock Vina have shown that this compound effectively interacts with the active site of cyclooxygenase-2 (COX-2), surpassing the activity of 2-(2,4-dichlorophenoxy)acetic acid (a known anti-inflammatory agent) in terms of binding affinity .

Molecular Docking Results:

- Binding Energy: -10.4 kcal/mol (for the synthesized compound)

- Comparison Binding Energy: -6.7 kcal/mol (for 2-(2,4-dichlorophenoxy)acetic acid)

These results suggest that the synthesized compound has a higher potential for COX-2 inhibition than traditional anti-inflammatory agents.

Enzyme Inhibition

The compound's ability to inhibit COX-2 suggests potential therapeutic applications in treating inflammatory diseases. The mechanism involves forming hydrogen bonds with critical amino acids in the enzyme's active site, which stabilizes the inhibitor-enzyme complex .

Case Studies

In a comparative study involving various derivatives of dichlorophenoxy compounds, this compound was found to demonstrate superior anti-inflammatory effects compared to other synthesized compounds . This highlights its potential as a lead candidate for further drug development.

Q & A

Q. What are the critical steps and optimal conditions for synthesizing 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide?

- Methodological Answer : Synthesis involves multi-step routes, including:

Formation of the pyrimidinone core via cyclization of substituted ureas or thioureas.

Introduction of the 2,4-dichlorophenoxy group via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF, acetonitrile) .

Acetamide coupling using carbodiimide-based activating agents (e.g., TBTU) at 0–5°C to minimize side reactions .

- Key Conditions :

- Temperature control (<5°C for coupling steps to prevent racemization) .

- Solvent selection (DMF for polar intermediates, dichloromethane for acid-sensitive steps) .

- Yields typically range from 70–85% after purification via column chromatography .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 12.50 ppm for NH groups in DMSO-d6) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .

- Elemental Analysis : Validate empirical formulas (e.g., C, N, S within 0.5% of theoretical values) .

- X-ray Crystallography : For unambiguous 3D structure determination (e.g., single-crystal diffraction data) .

Q. What are the standard protocols for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% required for biological assays .

- Stability Studies :

- Thermal stability via thermogravimetric analysis (TGA).

- Hydrolytic stability in buffer solutions (pH 2–9) over 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

-

Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 values in kinase inhibition assays) .

-

Structural Comparison : Use computational tools (e.g., molecular docking) to differentiate target binding modes from analogs (Table 1) .

-

Batch Reproducibility : Ensure consistent synthetic protocols and impurity profiles .

Table 1: Comparative Activity of Structural Analogs

Compound Structural Feature Key Biological Activity Target Compound Pyrimidinone + dichlorophenoxy Akt kinase inhibition (IC50 = 0.8 µM) Analog A Fluorobenzyl substituent Reduced potency (IC50 = 5.2 µM) Analog B Simplified acetamide Anti-inflammatory (no kinase activity)

Q. What experimental designs are recommended for studying its mechanism of action in cancer pathways?

- Methodological Answer :

- In Vitro Assays :

- Kinase Profiling : Screen against a panel of 100+ kinases to identify selectivity .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining post-treatment .

- In Silico Studies :

- Molecular Dynamics (MD) : Simulate binding to Akt’s PH domain (e.g., 50 ns trajectories) .

- Free Energy Calculations : MM-GBSA to rank binding affinities vs. analogs .

Q. How can researchers optimize solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) for aqueous formulations .

- Prodrug Strategies : Introduce phosphate esters at the pyrimidinone oxygen, reversible in physiological conditions .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

- Methodological Answer : Discrepancies may stem from:

- Cell Line Variability : Test in multiple lines (e.g., MDA-MB-231 vs. MCF-7) with differing Akt expression .

- Metabolic Stability : Hepatic microsome assays to identify rapid clearance in certain models .

- Off-Target Effects : Proteome-wide profiling (e.g., CETSA) to rule out non-specific binding .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., TBTU equivalents, stirring rates) meticulously .

- Biological Assay Controls : Include positive controls (e.g., MK-2206 for Akt inhibition) and vehicle-matched blanks .

- Data Reporting : Use PubChem (CID: 49807909) for standardized property data, avoiding non-curated sources like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.